5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one
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Overview
Description
5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one is an organic compound with a complex structure that includes a benzoxazole ring substituted with a dimethylaminoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one typically involves the reaction of 2-aminophenol with dimethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: This compound shares the dimethylaminoethoxy group but lacks the benzoxazole ring.
4-[2-(Dimethylamino)ethoxy]benzylamine: Similar in structure but with a benzylamine group instead of the benzoxazole ring.
Uniqueness
5-[2-(Dimethylamino)ethoxy]-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the benzoxazole ring and the dimethylaminoethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63914-39-6 |
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Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-[2-(dimethylamino)ethoxy]-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)5-6-15-8-3-4-10-9(7-8)12-11(14)16-10/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
InChI Key |
PUKWSZKVMWBLTC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
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